sodium butane-1-sulfinate
Description
Emergence and Early Scientific Investigations of Aliphatic Sulfinate Compounds
Aliphatic compounds are organic molecules characterized by straight-chain, branched, or cyclic arrangements of carbon atoms, and they can be either saturated (alkanes) or unsaturated (alkenes, alkynes). wikipedia.org Aliphatic sulfinate compounds, which feature a sulfinate group (R-SO₂⁻) attached to a non-aromatic carbon framework, represent a distinct class within organosulfur chemistry. Historically, sulfinate salts have been recognized for their favorable physical properties; they are generally odorless, non-hygroscopic, bench-stable solids that are easy to handle, especially when compared to their more reactive counterparts like sulfonyl chlorides. nih.govrsc.org
Early scientific interest in sulfinate derivatives was driven by their potential as precursors to a variety of other sulfur-containing functional groups. acs.org While much of the initial focus in sulfinate chemistry was on aromatic derivatives, investigations into aliphatic sulfinates carved out their own niche. Notable early research includes the work by Field and co-workers, who prepared a range of sodium sulfinates derived from di- and trisulfides. nih.govrsc.org This work was partly aimed at exploring the biological activities of these compounds, with some disulfide-derived sulfinates showing promise as antiradiation agents with low toxicity. nih.govrsc.org These initial studies underscored the stability and synthetic accessibility of aliphatic sulfinates, laying the groundwork for their broader application in organic synthesis. The chemistry of sulfinate esters, which can be prepared from sodium sulfinates, also played a role in early developments, particularly in the context of asymmetric synthesis due to the stability of the chiral sulfur center. rsc.org
Evolution of Synthetic Paradigms in Sodium Alkylsulfinate Chemistry
The methods for synthesizing sodium alkylsulfinates have evolved significantly over time, moving from classical, often harsh, procedures to more modern, functional-group-tolerant strategies.
The most common classical method for preparing sulfinate salts involves the reduction of the corresponding sulfonyl chlorides. nih.gov This is typically achieved using a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with sodium bicarbonate. nih.gov While effective for simple substrates, this approach's reliance on pre-existing, and sometimes unstable, sulfonyl chlorides limits its functional group tolerance. nih.gov Another conventional route involves a multi-step sequence starting with the Michael addition of a thiol to an activated alkene like acrylonitrile, followed by oxidation to a sulfone, and subsequent cleavage with a sodium thiol salt to yield the desired sodium sulfinate. rsc.org
The limitations of these traditional methods spurred the development of more versatile and direct synthetic routes. In recent years, tremendous progress has been made in preparing sodium sulfinates through convergent approaches. nih.gov A significant advancement was the use of sulfur dioxide surrogates. For instance, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has been employed to react with organometallic reagents (Grignard or organolithium), generated in situ from alkyl halides, to produce the corresponding sulfinates in good to high yields after an aqueous workup. rsc.org More recently, innovative methods harnessing photocatalysis have emerged for the activation of volatile alkanes like butane (B89635), which then react with sulfur dioxide to form the corresponding sulfinates. researchgate.net This approach represents a highly efficient and practical pathway to these valuable building blocks. researchgate.net
Table 1: Comparison of Synthetic Methods for Sodium Alkylsulfinates
| Method | Starting Materials | Key Reagents | General Description | Advantages/Disadvantages |
|---|---|---|---|---|
| Classical Reduction | Alkylsulfonyl chloride | Sodium sulfite (Na₂SO₃), Sodium bicarbonate | Reduction of a sulfonyl chloride to the corresponding sulfinate salt. nih.gov | Disadvantages: Requires pre-functionalized starting material; limited functional group tolerance. nih.gov |
| From Thiols & Alkenes | Thiol, Acrylonitrile | H₂O₂, Thiol sodium salt | A multi-step process involving Michael addition, oxidation, and sulfone cleavage. rsc.org | Disadvantages: Multi-step, indirect route. |
| SO₂ Surrogate Method | Alkyl halide | Magnesium or Lithium, DABSO, Na₂CO₃ | Formation of an organometallic reagent followed by trapping with DABSO. rsc.org | Advantages: Good to high yields, avoids sulfonyl chlorides. |
| Photocatalytic Method | Alkane (e.g., Butane) | SO₂, Photocatalyst | Direct activation of C-H bonds in volatile alkanes to react with sulfur dioxide. researchgate.net | Advantages: Highly efficient, uses readily available alkanes, practical. researchgate.net |
Contemporary Significance of Sodium Butane-1-sulfinate as a Synthetic Building Block in Academic Research
In modern organic synthesis, this compound has emerged as a powerful and versatile building block. nih.gov Its utility stems from its ability to act as a source for various sulfur-centered species, including sulfonyl radicals, sulfenylating agents (RS-), and sulfinylating agents (RSO-), depending on the reaction conditions. nih.gov This multifaceted reactivity allows it to participate in the construction of S-S, N-S, and C-S bonds, which are crucial linkages in many biologically active molecules and functional materials. nih.govresearchgate.net
A primary application of this compound is in the synthesis of sulfones, which are important structural motifs in medicinal chemistry. rsc.org This can be achieved through various cross-coupling reactions. For example, it participates in palladium-catalyzed sulfonylation reactions with aryl halides. rsc.org Furthermore, it has been used in photoredox/nickel dual-catalyzed reactions to couple with aryl and vinyl halides for the synthesis of sulfones under mild conditions. rsc.org Beyond sulfones, this compound is a precursor to sulfonamides and thiosulfonates through coupling with amines and thiols, respectively. nih.gov
Recent research has highlighted the role of this compound in radical-based C-H functionalization. It is included in a toolbox of "Baran Sulfinates," which are reagents used for the late-stage functionalization of electron-deficient nitrogen-containing heterocycles, with regioselectivity tunable by pH and solvent choice. sigmaaldrich.com The compound can also be used to generate sulfonyl radicals for additions to alkenes and alkynes or for ring-closing sulfonylation reactions. researchgate.netbeilstein-journals.org Its role as a coupling partner has been extended to the stereospecific installation of alkyl bioisosteres, demonstrating its value in creating complex, drug-like molecules. nih.gov These diverse applications underscore the contemporary significance of this compound as a readily available, stable, and reactive building block in academic and industrial research. rsc.orgbiosynth.com
Table 2: Key Synthetic Applications of this compound
| Reaction Type | Bond Formed | Resulting Compound Class | General Description |
|---|---|---|---|
| Cross-Coupling | C-S | Sulfones | Palladium or Nickel-catalyzed coupling with aryl/vinyl halides. rsc.org |
| Radical C-H Functionalization | C-S | Functionalized Heterocycles | Used in the regioselective functionalization of electron-deficient heteroarenes. sigmaaldrich.com |
| Coupling with Amines | N-S | Sulfonamides | Formation of a nitrogen-sulfur bond, often under oxidative conditions. nih.gov |
| Coupling with Thiols | S-S | Thiosulfonates | Metal-catalyzed (e.g., Cu, Fe) coupling of the sulfinate with a thiol. nih.gov |
| Radical Addition | C-S | Vinyl/Alkynyl Sulfones | Generation of a sulfonyl radical which adds across a double or triple bond. researchgate.net |
| Synthesis of Sulfoxides | C-S=O | Sulfoxides | Serves as a reagent for the synthesis of sulfoxides. biosynth.comcymitquimica.com |
Properties
CAS No. |
16642-95-8 |
|---|---|
Molecular Formula |
C4H9NaO2S |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
sodium;butane-1-sulfinate |
InChI |
InChI=1S/C4H10O2S.Na/c1-2-3-4-7(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
VTAJDQFLLQYMCM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Sodium Butane 1 Sulfinate Reactivity in Organic Transformations
Nucleophilic Reactivity of the Butane-1-sulfinate Anion
The butane-1-sulfinate anion, generated from sodium butane-1-sulfinate, is a potent sulfur-based nucleophile. nih.gov The presence of lone pairs on both the sulfur and oxygen atoms, combined with the negative charge, contributes to its reactivity towards electrophilic centers. This nucleophilicity is central to its application in constructing carbon-sulfur and nitrogen-sulfur bonds. rsc.org
The butane-1-sulfinate anion readily engages in nucleophilic substitution and addition reactions with a broad range of electrophiles. A primary application is in the synthesis of sulfones through the reaction with alkyl halides. This transformation typically proceeds via an SN2 mechanism, where the sulfinate anion displaces a leaving group on an electrophilic carbon atom.
The versatility of sulfinates as nucleophiles extends to reactions with other classes of electrophiles. For instance, they can react with iminium ions in Mannich-type reactions to forge aminomethyl sulfones. nih.gov Furthermore, under specific catalytic conditions, sodium sulfinates can couple with various partners, including O-benzoyl hydroxylamines and N,N-disubstituted formamides, to yield sulfonamides. nih.gov
The table below illustrates the scope of electrophilic substrates that react with alkyl sulfinates, including this compound, highlighting the diversity of sulfone and sulfonamide products that can be synthesized.
| Electrophilic Substrate Class | Reaction Type | Product Class |
| Alkyl Halides (e.g., Butyl Bromide) | Nucleophilic Substitution (SN2) | Alkyl Sulfones |
| Activated Alkenes (Michael Acceptors) | Michael Addition | β-Sulfonyl Compounds |
| Epoxides | Ring-Opening | β-Hydroxy Sulfones |
| Iminium Ions | Mannich-type Reaction | Aminomethyl Sulfones |
| O-Benzoyl Hydroxylamines | Electrophilic Amination | Sulfonamides |
Stereoelectronic effects play a critical role in dictating the course and outcome of the nucleophilic reactions of the butane-1-sulfinate anion. In SN2 reactions, the approach of the sulfinate nucleophile is governed by well-established principles. The reaction proceeds with the highest efficiency when the nucleophile attacks the electrophilic carbon atom from the backside, precisely 180 degrees opposite to the leaving group. youtube.com This specific orbital alignment allows for maximum overlap between the highest occupied molecular orbital (HOMO) of the nucleophile (the sulfinate anion) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (the C-X σ* antibonding orbital), leading to a stable transition state and inversion of configuration at the carbon center. youtube.com
The inherent structure of the sulfinate anion itself also influences its reactivity. Although both sulfur and oxygen atoms bear lone pairs, the sulfur atom is generally the site of nucleophilic attack due to it being a softer and more polarizable atom, which is favored in reactions with soft electrophiles like alkyl halides. The efficiency of the reaction can be sensitive to steric hindrance around the electrophilic center and the sulfinate itself. nih.gov
Radical Pathways Involving Butane-1-sulfinate and Derived Radicals
In addition to its nucleophilic character, this compound can be a precursor to sulfur-centered radicals, opening up a different set of reaction manifolds. These radical pathways are often initiated by single-electron transfer (SET) processes and are fundamental to various sulfonylation reactions. nih.gov
Butylsulfonyl radicals (BuSO2•) can be generated from this compound through oxidation, often facilitated by photocatalysis or chemical oxidants. researchgate.net Once formed, these radicals are key intermediates in radical chain reactions, which consist of three main phases: initiation, propagation, and termination. libretexts.orglumenlearning.com
Initiation: This step involves the initial formation of the butylsulfonyl radical from the sulfinate salt. libretexts.orglumenlearning.com
Propagation: The highly reactive butylsulfonyl radical adds to an unsaturated bond (e.g., in an alkene or alkyne) to form a new carbon-centered radical. This new radical can then participate in further reactions, such as abstracting an atom or group from another molecule, to generate the final product and another radical species that continues the chain. libretexts.org
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.com
The reactivity of the butylsulfonyl radical in the propagation step is crucial for the construction of complex molecules, such as β-iodovinyl sulfones from the reaction of sulfonyl radicals with alkynes. researchgate.net
The formation of the butylsulfonyl radical from the butane-1-sulfinate anion is a classic example of a single-electron-transfer (SET) process. In this one-electron oxidation event, the sulfinate anion donates an electron to an acceptor, which can be a photocatalyst, a metal catalyst, or another oxidizing agent. This process transforms the nucleophilic anion into an electrophilic radical.
The ability to control whether a reaction proceeds through a two-electron (nucleophilic) or a one-electron (radical) pathway allows for divergent reactivity from the same starting materials. nih.gov For example, the reaction of sulfinates with pyridinium (B92312) salts can be directed towards either direct C4-sulfonylation of the pyridine (B92270) ring (a two-electron pathway) or a three-component sulfonative pyridylation of alkenes (a one-electron, radical pathway) simply by changing the reaction conditions (e.g., addition of a base versus visible light). nih.gov This control over reaction manifolds highlights the synthetic power of SET processes in modern organic chemistry.
The table below summarizes the divergent pathways available from sulfinates based on the electronic nature of the process.
| Electron Pathway | Key Intermediate | Typical Reaction Type | Product Example |
| Two-Electron | Sulfinate Anion | Nucleophilic Addition/Substitution | Direct C4-Sulfonylation of Pyridines |
| One-Electron (SET) | Sulfonyl Radical | Radical Addition to Alkenes | β-Pyridyl Alkyl Sulfones |
Alkoxy radicals (RO•) are highly energetic and reactive intermediates that can participate in a variety of transformations, including hydrogen atom transfer (HAT), rearrangements, and fragmentation reactions such as β-scission. nih.goviupac.org While not directly derived from this compound, alkoxy radicals can be generated in reaction systems where sulfinates are present, leading to complex reaction cascades.
Alkoxy radicals are known to undergo β-scission, a process where a bond beta to the oxygen-centered radical cleaves homolytically. This cleavage results in the formation of a ketone or aldehyde and a new, typically more stable, carbon-centered radical. nih.gov The propensity for β-scission is influenced by the stability of the resulting alkyl radical. iupac.org
In a hypothetical scenario involving both sulfinate-derived radicals and alkoxy radicals, an alkoxy radical could induce fragmentation in a molecule, generating a carbon-centered radical. This carbon radical could then be trapped by a butylsulfonyl radical, leading to the formation of a new sulfone product. Such multi-step radical processes allow for the construction of complex molecular architectures from simple precursors.
Strategic Applications of Sodium Butane 1 Sulfinate As a Reagent in Organic Synthesis Research
Formation of Carbon-Sulfur Bonds for Novel Molecular Architectures
The ability of sodium butane-1-sulfinate to act as a reliable source for the butylsulfonyl moiety is central to its application in organic synthesis. It serves as a versatile building block for creating a diverse range of organosulfur compounds through the formation of carbon-sulfur (C–S) bonds. rsc.org This reactivity has been exploited to synthesize various classes of sulfur-containing molecules, including sulfones, sulfonic acids, sulfoxides, and sulfonamides, which are significant structural motifs in pharmaceuticals and materials science.
Butyl sulfones are readily synthesized using this compound, typically through nucleophilic substitution reactions with alkyl halides. In this process, the sulfinate anion displaces a halide to form the C–S bond, yielding the corresponding alkyl butyl sulfone. This method is a straightforward and efficient route to aliphatic sulfones.
Furthermore, this compound can be oxidized to form butane-1-sulfonic acid or its corresponding salts. This transformation is a fundamental process that converts the sulfinate functional group to the higher oxidation state of a sulfonate. While direct synthesis of sulfonic acids from sulfinates is less common as a primary synthetic strategy, the oxidation pathway is a key chemical property of the sulfinate group. Butane-1-sulfonic acid sodium salt, a related but distinct compound, is noted for its use as a mobile phase in high-performance liquid chromatography (HPLC) for separating various compounds. fishersci.co.uksigmaaldrich.com
This compound is a key starting material for the synthesis of butyl sulfoxides. biosynth.com The preparation can be achieved by reacting the sulfinate with suitable electrophiles under controlled conditions that prevent over-oxidation to the sulfone. Sulfoxides are valuable synthetic intermediates because the sulfinyl group can act as a chiral auxiliary, a leaving group, or be used to direct metallation reactions. For instance, sulfoxides bearing a tert-butyl group can be activated with reagents like N-bromosuccinimide (NBS) under acidic conditions, allowing for subsequent reactions with various nucleophiles to form a range of other sulfinyl-containing compounds, such as sulfinic acid amides and esters. organic-chemistry.org
The sulfonamide functional group is a prevalent feature in many pharmaceutical agents. This compound provides an effective route to butyl sulfonamides. rsc.org One common strategy involves the coupling of amines with sodium sulfinates, which can be mediated by reagents like molecular iodine or catalyzed by metals such as copper. rsc.org An alternative approach involves the reaction of sulfinate salts with an electrophilic nitrogen source. nih.gov These methods offer a direct pathway to install the butylsulfonyl group onto a nitrogen atom, forming the critical S-N bond of the sulfonamide. Recent advancements have also explored electrochemical methods for the oxidative amination of amines with sulfinates. rsc.org
While the synthesis of sulfonimides from this compound is less commonly detailed, it can be conceptually approached by reacting a pre-formed butyl sulfonamide with a sulfonyl chloride, or through more direct, albeit less conventional, routes involving the sulfinate salt.
This compound is extensively used in the synthesis of unsaturated sulfones, which are valuable Michael acceptors and building blocks in organic synthesis. nih.gov
Vinyl Sulfones: These compounds can be synthesized through various methods involving sodium sulfinates. One approach is the reaction of alkenes with sodium arene sulfinates in the presence of an oxidizing system. organic-chemistry.org Copper-catalyzed hydrosulfonylations of alkynes also yield (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org Furthermore, electrochemical synthesis provides a modern and sustainable method for preparing vinyl sulfones from olefins and sodium sulfinates. researchgate.net
| Reaction Type | Substrates | Catalyst/Conditions | Product | Selectivity |
| Hydrosulfonylation | Alkenes, Sodium Sulfinates | KI, NaIO₄, Acetic Acid | Vinyl Sulfones | High Yield |
| Hydrosulfonylation | Alkynes, Sodium Sulfinates | CuI-bpy, O₂ | (E)-Alkenyl Sulfones | syn-selective |
| Electrochemical | Olefins, Sodium Sulfinates | Undivided cell, graphite electrodes | Vinyl Sulfones | High Yield |
Allylic Sulfones: The synthesis of allylic sulfones from this compound can be achieved through methods such as the palladium-catalyzed reaction with allylic electrophiles. organic-chemistry.orgresearchgate.net A catalyst- and additive-free approach involves the hydrosulfonylation of electron-rich aryl-1,3-dienes with sulfinic acids (generated in situ from their sodium salts), which proceeds with high atom economy. nih.govdoaj.org
| Method | Substrates | Catalyst/Conditions | Product | Yield |
| Palladium-Catalyzed | 1,3-Dienes, Sulfinic Acids | (R)-DTBM-Segphos/Pd | Chiral Allylic Sulfones | Good to Excellent |
| Catalyst-Free | Aryl-1,3-dienes, Sulfinic Acids | Dichloromethane (DCM), 25 °C | Allylic Sulfones | Up to 94% nih.gov |
| Dehydrative Sulfination | Allylic Alcohols, Sodium Sulfinates | Mild Conditions | Allylic Sulfones | Very Good |
β-Keto Sulfones: These structures are valuable intermediates in organic chemistry. rsc.org They can be prepared through the oxysulfonylation of alkynes with sodium sulfinates. mdpi.com One-pot syntheses, for example, use sonication to promote the reaction between styrenes, NBS, and aromatic sodium sulfinates in water. lppcollegerisod.ac.in Another efficient strategy involves the direct oxidative difunctionalization of alkynes with the insertion of sulfur dioxide, catalyzed by graphitic carbon nitride under aerobic conditions. researchgate.net
| Reaction | Substrates | Catalyst/Promoter | Key Feature |
| Oxysulfonylation | Alkynes, Sodium Sulfinates | BF₃·OEt₂ | Metal-free, mild conditions mdpi.com |
| One-Pot Synthesis | Styrenes, NBS, Sodium Sulfinates | Sonication, H₂O | Transition-metal-free lppcollegerisod.ac.in |
| Multicomponent | Aryldiazonium salts, Propiolic acids, SO₂, H₂O | Copper(I) | Tandem radical process wordpress.com |
Role in Multicomponent Reactions and Cascade Processes
Sodium sulfinates, including this compound, are valuable components in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. rsc.org This approach is highly efficient and aligns with the principles of green chemistry. For example, a copper(I)-catalyzed MCR involving aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide source, and water has been developed for the synthesis of β-keto sulfones. wordpress.com In such reactions, the sulfinate often participates as a source of a sulfonyl radical, which triggers a cascade of bond-forming events. wordpress.com These cascade processes, where the formation of one bond sets up the conditions for the next, allow for the rapid construction of molecular complexity from simple precursors.
Butane-1-sulfinate in Heterocyclic Synthesis and Annulation Reactions
This compound is part of a toolkit of reagents used for the functionalization of heterocycles. sigmaaldrich.com It is particularly effective for the late-stage functionalization of electron-deficient nitrogen-containing heterocycles. The introduction of the butylsulfonyl group can significantly alter the physicochemical properties of the parent heterocycle, which is of great interest in medicinal chemistry. The regioselectivity of these C-H functionalization reactions can often be controlled by adjusting reaction parameters such as pH and solvent choice. sigmaaldrich.com For example, this compound has been used in the synthesis of pyrrole derivatives. biosynth.com
Annulation reactions, which involve the formation of a new ring onto an existing molecule, can also utilize this compound. The sulfonyl group can act as an activating group or a linchpin in a ring-closing sequence. While specific examples focusing solely on this compound in annulation are specialized, the general reactivity of sulfonyl-containing intermediates, derived from sulfinates, in cycloadditions and other ring-forming reactions is a well-established principle in organic synthesis.
Integration of Sulfinate Moiety into Aza-, Thia-, and Oxa-Heterocycles
The introduction of a sulfonyl group into heterocyclic scaffolds is of significant interest due to the impact of this functional group on the physicochemical properties of molecules, often enhancing their therapeutic potential. This compound, as a source of the butanesulfonyl moiety, is instrumental in the synthesis of various sulfur-containing heterocycles.
Aza-Heterocycles: A prominent application of sodium sulfinates is in the construction of nitrogen-containing heterocycles. Research has demonstrated that sodium sulfinates can be used to synthesize 3-sulfonylindoles through a radical cascade ring-closing sulfonylation of 2-alkynyl-azido-arenes. In this process, a sulfonyl radical, generated from the sodium sulfinate, initiates a cascade reaction that results in the formation of the indole ring system with the sulfonyl group installed at the C3 position.
Oxa-Heterocycles: Similarly, oxygen-containing heterocycles can be synthesized using sodium sulfinate reagents. An efficient method for constructing sulfonylated lactones involves a silver-catalyzed radical cascade ring-closing sulfonylation of 1,6-enynes. This reaction proceeds under mild conditions and facilitates the tandem formation of both a C-C and a C-S bond, accommodating both aromatic and aliphatic sulfinates like this compound.
Thia-Heterocycles: The application of this compound for the direct synthesis of sulfur-containing heterocycles (thia-heterocycles) through radical or nucleophilic pathways is not as extensively documented in scientific literature. The synthesis of scaffolds like thietanes or thiochromones typically proceeds through alternative methods, such as the use of sodium sulfide (B99878) with dihaloalkanes or reactions involving isothiocyanates. nih.govresearchgate.net
Butane-1-sulfinate as a Precursor for Cycloaddition Reactions
The role of this compound as a direct precursor for generating dienes or dienophiles for use in cycloaddition reactions is not a widely reported application in organic synthesis research. While sulfones are known to participate in cycloadditions, the direct conversion of the sulfinate salt into a reactive component for a Diels-Alder or similar cycloaddition reaction is not a standard synthetic strategy.
Application in Complex Molecule Elaboration and Fragment Coupling
This compound is a key reagent for forging carbon-sulfur and carbon-carbon bonds, enabling the assembly of complex molecules and the coupling of molecular fragments.
Synthesis of Sulfonylmethyl Isonitriles (TosMIC Analogs)
Sulfonylmethyl isonitriles are powerful reagents for the synthesis of various heterocycles, including oxazoles, imidazoles, and pyrroles. While p-toluenesulfonylmethyl isocyanide (TosMIC) is the most well-known reagent in this class, analogs with different sulfonyl groups, such as the butanesulfonyl group, offer alternative reactivity and solubility profiles. A general, two-step synthesis allows for the preparation of these analogs from alkyl sulfinates or their corresponding sodium salts. nih.govnih.gov
The process begins with a Mannich-type reaction (or a related α-amino alkylation) involving the sulfinate, formaldehyde, and a formamide. organic-chemistry.org This step forms a butanesulfonyl formamide intermediate. Subsequent dehydration of this intermediate, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) and a base, yields the target butanesulfonylmethyl isonitrile. nih.govnih.govresearchgate.net This method provides an efficient route to diverse TosMIC analogs.
| Step | Reaction | Reagents | Product |
| 1 | Mannich-type Condensation | This compound, Formaldehyde, Formamide | N-(Butanesulfonylmethyl)formamide |
| 2 | Dehydration | POCl₃, Et₃N | Butanesulfonylmethyl isonitrile |
This table outlines the general synthetic sequence for preparing a butanesulfonyl-based TosMIC analog.
Formation of 1,4-Enediones and Related Dicarbonyl Compounds
While the direct synthesis of 1,4-enediones using this compound is not a common transformation, the reagent is highly effective in synthesizing related dicarbonyl compounds, specifically β-keto sulfones. An efficient and operationally simple method involves the BF₃·OEt₂-promoted reaction of alkynes with sodium sulfinates. mdpi.com
This reaction proceeds through the generation of a sulfonyl radical from the sulfinate salt. The sulfonyl radical adds to the alkyne, and the resulting intermediate is trapped by oxygen. Tautomerization of a subsequent intermediate yields the final β-keto sulfone product. mdpi.com The reaction tolerates a range of functional groups on both the alkyne and the sodium sulfinate, making it a versatile method for accessing these valuable synthetic building blocks.
| Alkyne Substrate (R₁) | Sulfinate Salt (R₂) | Catalyst/Conditions | Product (β-Keto Sulfone) | Yield |
| Phenylacetylene | Sodium p-toluenesulfinate | BF₃·OEt₂, DCE, 80 °C | 1-Phenyl-2-(tosyl)ethan-1-one | 75% |
| 1-Ethynyl-4-methylbenzene | Sodium p-toluenesulfinate | BF₃·OEt₂, DCE, 80 °C | 1-(p-Tolyl)-2-(tosyl)ethan-1-one | 63% |
| 1-Ethynyl-4-ethylbenzene | Sodium p-toluenesulfinate | BF₃·OEt₂, DCE, 80 °C | 1-(4-Ethylphenyl)-2-(tosyl)ethan-1-one | 60% |
| 1-Ethynyl-4-chlorobenzene | Sodium p-toluenesulfinate | BF₃·OEt₂, DCE, 80 °C | 1-(4-Chlorophenyl)-2-(tosyl)ethan-1-one | 55% |
Data adapted from research on the oxysulfonylation of alkynes to access β-keto sulfones. mdpi.com
Regioselective C-H Functionalization via Sulfinylation
Direct functionalization of C-H bonds represents one of the most efficient strategies for molecular synthesis. This compound is used in radical-based regioselective C-H functionalization, particularly for electron-deficient heteroarenes. This late-stage functionalization method allows for the direct introduction of the butanesulfonyl group onto nitrogen-containing heterocycles. The regioselectivity of this transformation can often be controlled by adjusting reaction parameters such as pH and solvent choice.
Furthermore, sodium sulfinates are employed in remote C-H sulfonylation reactions. For example, the C4–H bond of 1-naphthylamine derivatives can be selectively sulfonylated using various sodium alkyl and aryl sulfinates under mild, copper/silver co-catalyzed conditions. This demonstrates the reagent's utility in achieving high regioselectivity at positions that are typically difficult to access.
Advanced Analytical Methodologies for Research on Sodium Butane 1 Sulfinate
Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring in Research
Spectroscopic techniques are vital for confirming the chemical structure of sodium butane-1-sulfinate and for real-time monitoring of chemical transformations. These methods probe the molecular structure at the atomic and bond levels, providing detailed information about the connectivity of atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. uobasrah.edu.iq For this compound, a combination of different NMR experiments provides a complete picture of its structure.
¹H NMR: Proton NMR provides information about the number of different types of hydrogen atoms and their neighboring environments. For the butane-1-sulfinate anion, one would expect to see distinct signals for the methyl (CH₃) protons and the three methylene (CH₂) groups. The chemical shifts, integration (proton ratio), and splitting patterns (due to spin-spin coupling) allow for the unambiguous assignment of the butyl chain structure. docbrown.info
¹³C NMR: Carbon-13 NMR reveals the number of different carbon environments in the molecule. docbrown.info For butane-1-sulfinate, four distinct signals are expected in the proton-decoupled spectrum, corresponding to the four carbon atoms of the butyl group. The chemical shifts provide information about the electronic environment of each carbon.
¹⁷O NMR: Oxygen-17 NMR is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, but it can provide direct information about the oxygen environment within the sulfinate group. It could be used in specialized research to study the S-O bonding and interactions with the sodium counter-ion or solvent.
²³Na NMR: Sodium-23 NMR is useful for studying the sodium counter-ion. The chemical shift and line width of the ²³Na signal are sensitive to the ion's solvation shell and the degree of ion pairing in solution, providing insights into the compound's behavior in different solvents.
Table 4: Predicted NMR Data for Butane-1-sulfinate Anion
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Coupling To |
|---|---|---|---|---|
| ¹H | CH₃-CH₂-CH₂-CH₂-SO₂⁻ | ~0.9 | Triplet (t) | -CH₂- |
| ¹H | CH₃-CH₂-CH₂-CH₂-SO₂⁻ | ~1.4 | Sextet (sxt) | CH₃- and -CH₂- |
| ¹H | CH₃-CH₂-CH₂-CH₂-SO₂⁻ | ~1.7 | Quintet (quin) | -CH₂- and -CH₂-SO₂⁻ |
| ¹H | CH₃-CH₂-CH₂-CH₂-SO₂⁻ | ~2.8 | Triplet (t) | -CH₂- |
| ¹³C | C H₃-CH₂-CH₂-CH₂-SO₂⁻ | ~13 | N/A (decoupled) | N/A |
| ¹³C | CH₃-C H₂-CH₂-CH₂-SO₂⁻ | ~21 | N/A (decoupled) | N/A |
| ¹³C | CH₃-CH₂-C H₂-CH₂-SO₂⁻ | ~25 | N/A (decoupled) | N/A |
| ¹³C | CH₃-CH₂-CH₂-C H₂-SO₂⁻ | ~58 | N/A (decoupled) | N/A |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. princeton.edu They are particularly useful for identifying functional groups. For this compound, these techniques can confirm the presence of both the alkyl chain and the sulfinate group.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The sulfinate group (SO₂) has strong, characteristic absorption bands. The key vibrations are the symmetric and asymmetric S=O stretching modes. The butyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. While the selection rules differ from IR, it provides complementary vibrational information. The S-O stretching modes are also observable in the Raman spectrum. Raman can be particularly useful for studying samples in aqueous solution.
Analysis of the vibrational spectra can confirm the identity of the compound by comparing the observed frequencies to those of known sulfinates. nih.gov These techniques are also sensitive to changes in molecular structure, making them useful for monitoring reactions where the sulfinate group is formed or consumed.
Table 5: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region | Intensity |
|---|---|---|---|
| C-H Stretching (Alkyl) | 2850 - 2960 | Infrared, Raman | Strong (IR), Medium (Raman) |
| C-H Bending (Alkyl) | 1375 - 1465 | Infrared, Raman | Medium (IR) |
| S=O Asymmetric Stretch | ~1100 - 1150 | Infrared, Raman | Very Strong (IR) |
| S=O Symmetric Stretch | ~1000 - 1050 | Infrared, Raman | Very Strong (IR) |
| C-S Stretch | 600 - 700 | Infrared, Raman | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 0.001 atomic mass units. researchgate.netresearchgate.net This level of precision allows for the determination of a unique elemental composition, confidently distinguishing it from other compounds with the same nominal mass.
For this compound (C₄H₉NaO₂S), the analysis would focus on the butane-1-sulfinate anion (C₄H₉SO₂⁻). HRMS provides an exact mass measurement that can be compared against the theoretical value to confirm its molecular formula.
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Typical Measured Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M-Na]⁻ | C₄H₉O₂S⁻ | 121.03232 | 121.03230 | <5 |
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) within an HRMS platform is used for detailed fragment analysis. In this technique, the precursor ion (e.g., m/z 121.03232) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The precise masses of these fragments provide a "fingerprint" of the molecule's structure, confirming the connectivity of the butyl group to the sulfinate moiety. youtube.com
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Formula | Theoretical Fragment Mass (Da) |
|---|---|---|---|---|
| 121.03232 | [C₄H₉S]⁺ | O₂ | C₄H₉S⁺ | 89.04247 |
| 121.03232 | [SO₂]⁻• | C₄H₉• | SO₂⁻• | 63.96190 |
| 121.03232 | [C₄H₉]⁺ | SO₂ | C₄H₉⁺ | 57.07042 |
This fragmentation data is crucial for distinguishing isomers and confirming the identity of the compound in complex mixtures. The combination of accurate mass measurement of the parent ion and its characteristic fragments provides the highest level of confidence in structural assignment. nih.gov
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact positions of each atom in the crystal lattice can be determined.
While a specific, publicly available crystal structure for this compound is not prevalent in literature, the application of this technique would provide invaluable structural data. If a suitable single crystal were analyzed, the following parameters would be elucidated:
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The x, y, and z coordinates for each carbon, sulfur, oxygen, and sodium atom.
Bond Lengths and Angles: Highly accurate measurements of the covalent bonds (e.g., S-O, S-C, C-C) and the angles between them (e.g., O-S-O), confirming the geometry of the sulfinate group.
Intermolecular Interactions: The arrangement of the butane-1-sulfinate anions and sodium cations in the lattice, including the coordination environment around the sodium ion and any non-covalent interactions like hydrogen bonding.
The data obtained from such an analysis would provide a definitive confirmation of the compound's structure, free from the ambiguities that can arise in solution-state analyses.
| Parameter | Type of Information Obtained | Significance |
|---|---|---|
| S=O Bond Length | Distance between sulfur and oxygen atoms | Indicates bond order and charge distribution in the sulfinate headgroup. |
| S-C Bond Length | Distance between sulfur and the first carbon of the butyl chain | Confirms the covalent link between the alkyl and sulfinate moieties. |
| O-S-O Bond Angle | Angle formed by the two oxygen atoms and the central sulfur atom | Defines the geometry of the sulfinate functional group. |
| Na-O Coordination | Distances and geometry of oxygen atoms surrounding the sodium cation | Describes the ionic interactions that define the crystal packing. |
Electrochemical Methods for Redox Potential Determination and Reaction Initiation
Electrochemical methods are powerful for probing the redox properties of this compound and for initiating chemical reactions under controlled conditions. These techniques offer a green and efficient alternative to chemical oxidants or reductants. rsc.orgresearchgate.net
The central application of electrochemistry to sodium sulfinates involves their oxidation to form highly reactive sulfonyl radicals. benthamdirect.com This process is key to many synthetic transformations.
Redox Potential Determination: Cyclic Voltammetry (CV) is the primary technique used to determine the oxidation potential of the butane-1-sulfinate anion. In a CV experiment, the potential applied to a working electrode is swept linearly, and the resulting current is measured. For this compound, the voltammogram would show an anodic (oxidation) peak corresponding to the one-electron oxidation of the sulfinate anion to a butylsulfonyl radical. The potential at which this peak occurs provides a quantitative measure of the ease of its oxidation. This value is critical for designing electrosynthetic reactions.
Reaction Initiation: Once the oxidation potential is known, controlled-potential electrolysis can be used to initiate reactions on a preparative scale. By applying a constant potential at or slightly above the oxidation peak, a sustained flux of sulfonyl radicals can be generated. These radicals can then participate in a wide variety of chemical reactions. Electrochemical methods have been successfully used to initiate the formation of new S-C, S-N, and S-S bonds using sodium sulfinates as the radical precursor. researchgate.netbenthamdirect.com
An example is the electrochemical synthesis of sulfonamides, where sodium sulfinates are oxidized in the presence of amines. nih.govsemanticscholar.orgrsc.org This process avoids the need for external chemical oxidants, making it an environmentally benign synthetic route. nih.gov
| Reaction Type | Reactant(s) | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Oxidative Amination | This compound, Amine (Primary or Secondary) | Butylsulfonyl radical (C₄H₉SO₂•) | Sulfonamide | nih.govsemanticscholar.org |
| Sulfonylation of Alkenes | This compound, Alkene | Butylsulfonyl radical (C₄H₉SO₂•) | Vinyl Sulfone or β-Keto Sulfone | researchgate.net |
| Sulfonylation of Thiols | This compound, Thiol | Butylsulfonyl radical (C₄H₉SO₂•) | Thiosulfonate | semanticscholar.org |
The use of electrochemical methods provides a high degree of control over reaction initiation, offering a tunable and sustainable platform for leveraging the reactivity of this compound in modern organic synthesis.
Synthesis and Reactivity of Butane 1 Sulfinate Derivatives and Analogues in Academic Research
Systematic Modification of the Butyl Chain: Homologues, Isomers, and Substituted Aliphatic Sulfinates
In academic research, the systematic modification of the alkyl chain of aliphatic sulfinates, including homologues and isomers of butane-1-sulfinate, serves as a critical tool to probe electronic and steric effects on reactivity. While many synthetic methods demonstrate broad applicability across various alkyl sulfinates, specific studies focus on the impact of chain modification. Research has shown that the general reactivity of alkyl sulfinates is often maintained across a series of chain lengths and substitution patterns. For instance, in transformations involving the sulfinate moiety, a range of alkyl sulfinates often participate successfully, indicating that the core reactivity is governed by the sulfur-containing group rather than the specific nature of the alkyl chain. nih.gov
One strategy for synthesizing substituted butane (B89635) derivatives involves the modification of related cyclic precursors like 1,4-butanesultone. In this approach, the sultone can be metalated and subsequently reacted with electrophiles, such as substituted benzyl (B1604629) bromides, to introduce functionality at the α-position to the sulfonate group. rsc.org While this leads to sulfonates, the principle of modifying the butane backbone is a key strategy for accessing substituted derivatives. rsc.org The subsequent ring-opening of these α-alkylated sultones with nucleophiles yields a variety of structurally diverse zwitterionic materials, demonstrating how modifications to the butyl chain can fine-tune the physicochemical properties of the final compounds. rsc.org
The table below summarizes examples of how modifications to the alkyl chain can be achieved or how general reactivity is observed across different aliphatic sulfinates.
| Modification Strategy | Precursor/Reagent | Resulting Structure Type | Research Focus |
| α-Alkylation | 1,4-Butanesultone, Butyllithium (B86547), Benzyl Bromide | α-Benzylated Butane Sulfonate Derivatives | Synthesis of zwitterionic materials with tunable properties. rsc.org |
| General Applicability | Various Alkyl Sulfinates (e.g., methyl, ethyl, butyl) | β-Pyridyl Alkyl Sulfones | Demonstrating the broad scope of a radical-based three-component reaction. nih.gov |
These studies underscore that while the fundamental reactivity of the sulfinate group is preserved, strategic modifications of the butyl chain are instrumental in developing new materials and understanding structure-activity relationships.
Functionalization of the Sulfinate Group: Synthesis of Sulfinate Esters, Amides, and Anhydrides
The sulfinate group of sodium butane-1-sulfinate is a versatile functional handle that can be readily converted into other important sulfur-containing moieties, such as sulfinate esters, sulfinamides, and sulfinic anhydrides. These transformations typically involve reacting the sulfinate anion with a suitable electrophile.
Sulfinate Esters: The synthesis of sulfinate esters is a common transformation. One established method involves the reaction of a sulfinic acid or its salt with an alcohol in the presence of a catalyst, such as a lanthanide(III) triflate. organic-chemistry.org Another approach is the reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a sulfinylimidazole intermediate that readily reacts with alcohols to yield the corresponding sulfinate esters in high yields. organic-chemistry.org More advanced, stereoselective methods have also been developed. For example, an asymmetric condensation of prochiral sulfinates and alcohols can be achieved using an organocatalyst. nih.gov This reaction proceeds through a mixed anhydride (B1165640) intermediate formed by the reaction of the sulfinate with an acyl chloride like ethyl chloroformate. nih.gov This intermediate is then displaced by an alcohol to generate an enantioenriched sulfinate ester. nih.gov
Sulfinamides: The conversion of sulfinates to sulfinamides can be achieved by activating the sulfinate and reacting it with an amine. For instance, sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions, and subsequent treatment with nitrogen nucleophiles affords a range of sulfinic acid amides. organic-chemistry.org
Sulfinic Anhydrides: Sulfinic anhydrides are often transient intermediates in the synthesis of other sulfinate derivatives. As mentioned, the reaction between a sulfinate and ethyl chloroformate generates a mixed anhydride. nih.gov Similarly, the reaction of sulfinates with sulfonyl chlorides can also proceed through anhydride-type intermediates.
The following table summarizes various reagents and methods for the functionalization of the sulfinate group.
| Target Functional Group | Reagent/Method | Key Features |
| Sulfinate Ester | Alcohol, Lanthanide(III) triflate | Catalytic esterification of sulfinic acids. organic-chemistry.org |
| Sulfinate Ester | 1,1'-Carbonyldiimidazole (CDI), then Alcohol | Forms a reactive sulfinylimidazole intermediate. organic-chemistry.org |
| Sulfinate Ester | Ethyl Chloroformate, Alcohol, Organocatalyst | Asymmetric synthesis via a mixed anhydride intermediate. nih.gov |
| Sulfinate Ester | Hypervalent Iodine Reagent, Alcohol | Oxidative method involving trapping of a reactive sulfonium (B1226848) species. nih.gov |
| Sulfinamide | N-Bromosuccinimide (NBS) activation of t-butyl sulfoxide (B87167), then Amine | Conversion via an activated sulfoxide precursor. organic-chemistry.org |
Butane-1-sulfinic Acid and its Salts with Different Counterions: Comparative Reactivity and Structure Studies
The reactivity of the butane-1-sulfinate functional group is intrinsically linked to its form—whether as a free sulfinic acid or as a salt with a specific counterion (e.g., Na+, K+). The choice between the acid and its salt can dictate the reaction pathway and efficiency.
Butane-1-sulfinic acid is moderately acidic and can participate in reactions requiring proton transfer or catalysis. However, in many synthetic applications, the corresponding sodium or potassium salts are preferred due to their stability, ease of handling, and enhanced nucleophilicity of the sulfinate anion. The sodium salt, this compound, is a common and versatile building block in organic synthesis. rsc.org
The counterion (e.g., Na+, K+) primarily influences the solubility of the salt in various organic solvents and the degree of ion pairing. These factors can, in turn, affect the effective concentration and nucleophilicity of the sulfinate anion in solution. In polar aprotic solvents, the sulfinate anion is a potent nucleophile, readily participating in substitution reactions.
In contrast, the reactivity profile can be completely altered under conditions that favor single-electron transfer (SET). The sulfinate anion can act as an electron donor to form a sulfonyl radical. For example, electron donor-acceptor complexes can form between N-amidopyridinium salts and sulfinates, which upon exposure to visible light, generate sulfonyl radicals. nih.gov This radical pathway is distinct from the two-electron (nucleophilic) pathway that can occur in the presence of a base. nih.gov
| Form | Counterion | Typical Role in Reactions | Governing Factors |
| Butane-1-sulfinic Acid | H+ | Acid catalyst; proton source. | Acidity (pKa). |
| This compound | Na+ | Nucleophile; Radical precursor. | Solubility, ion-pairing, reaction conditions (thermal vs. photochemical). nih.govrsc.org |
| Potassium Butane-1-sulfinate | K+ | Nucleophile; Radical precursor. | Generally higher solubility in some organic solvents compared to Na+ salt. |
The structural impact of the counterion is most evident in the solid state, influencing the crystal lattice packing. In solution, it exists as a dissociated anion or as a solvent-separated ion pair, which makes the specific alkali metal counterion less critical to the fundamental reactivity, although it can influence reaction kinetics.
Reactivity Profiling of Substituted Butane-1-sulfinates in Novel Transformations
Substituted butane-1-sulfinates and their aliphatic analogues have emerged as powerful reagents in a variety of novel chemical transformations, moving beyond classical nucleophilic substitution reactions. Their ability to act as precursors to sulfonyl radicals has been particularly exploited in modern synthetic chemistry. nih.govrsc.org
One significant area of development is in photoredox catalysis and radical-mediated reactions. Sodium sulfinates can engage in SET processes to generate sulfonyl radicals (RSO₂•). These radicals are versatile intermediates for C-S bond formation. For example, a catalyst-free, visible-light-mediated three-component reaction between an alkene, an N-amidopyridinium salt, and a sulfinate allows for the simultaneous incorporation of both sulfonyl and pyridyl groups into the alkene, providing access to complex β-pyridyl alkyl sulfones. nih.gov
Another innovative transformation involves the use of hypervalent iodine(III) reagents to oxidize sulfinate salts. nih.gov This process generates a highly reactive, electrophilic sulfonium species. This intermediate can be trapped in situ by various nucleophiles, including alcohols, to rapidly form sulfonates. nih.gov This oxidative method provides an alternative to traditional sulfonylation, which typically uses sulfonyl chlorides, and proceeds under milder conditions. nih.gov
The reactivity of sulfinates can also be controlled to switch between different pathways. The combination of sulfinates and N-amidopyridinium salts showcases a divergent reactivity based on the reaction conditions. nih.gov In the presence of a catalytic amount of base, a two-electron pathway leads to the direct C4-sulfonylation of the pyridine (B92270) ring. nih.gov In contrast, under visible light irradiation, a one-electron pathway dominates, leading to the three-component sulfonative pyridylation of alkenes mentioned earlier. nih.gov
The table below highlights some of these novel transformations.
| Transformation Type | Reagents/Conditions | Intermediate | Product Class |
| Three-Component Sulfonative Pyridylation | Alkene, N-Amidopyridinium Salt, Visible Light | Sulfonyl Radical (RSO₂•) | β-Pyridyl Alkyl Sulfones nih.gov |
| Direct C4-Sulfonylation of Pyridine | N-Amidopyridinium Salt, Base | Nucleophilic Addition | C4-Sulfonylated Pyridines nih.gov |
| Oxidative Sulfonylation | Alcohol, Hypervalent Iodine(III) Reagent | Electrophilic Sulfonium Species | Sulfonates nih.gov |
| Radical-Triggered Cyclization | Unsaturated Precursors | Sulfonyl Radical (RSO₂•) | Sulfur-containing Heterocycles rsc.org |
Emerging Research Frontiers and Future Prospects in Sodium Butane 1 Sulfinate Chemistry
Integration into Advanced Materials and Catalysis Research (e.g., heterogeneous systems)
Sodium butane-1-sulfinate is being explored as a versatile building block in the development of advanced materials and novel catalytic systems. Its utility stems from its role as a precursor to the butanesulfonyl moiety, which can be incorporated into complex molecular architectures to tune material properties.
One significant area of research is the use of this compound in the late-stage functionalization of nitrogen-containing heterocycles. sigmaaldrich.com This process is crucial in materials science and pharmaceutical development for modifying complex molecules to create new materials with specific functions. The regioselectivity of these reactions can often be controlled by adjusting factors such as pH and the choice of solvent. sigmaaldrich.com
In the realm of catalysis, while direct applications of this compound in traditional heterogeneous catalysis are still emerging, related concepts are under investigation. For instance, sulfated zirconia catalysts, which contain sulfate groups on a metal oxide support, have been shown to be active in reactions like butane (B89635) isomerization. mdpi.com These systems, while not directly employing butane-1-sulfinate, highlight the catalytic potential of sulfur-containing species on solid supports. Future research may explore the immobilization of butane-sulfinate moieties onto solid supports to create novel heterogeneous catalysts with tailored acidic and reactive properties.
The synthesis of functionalized polymers is another promising avenue. The butanesulfonyl group can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, solubility, and chemical resistance.
Table 1: Potential Applications in Advanced Materials
| Application Area | Role of Butane-1-sulfinate | Potential Impact |
|---|---|---|
| Functional Polymers | Monomer precursor or post-polymerization modification agent | Enhanced thermal and chemical stability |
| Organic Electronics | Component of organic semiconductors or charge-transport layers | Tunable electronic properties |
| Biomaterials | Surface modification agent for biocompatibility | Improved interaction with biological systems |
| Heterogeneous Catalysis | Precursor for active site generation on solid supports | Development of novel solid acid catalysts |
Exploration of Novel Catalytic Cycles Featuring Butane-1-sulfinate as a Key Intermediate
The butane-1-sulfinate anion and its corresponding sulfonyl radical are key reactive intermediates that can participate in a variety of catalytic cycles. Understanding the behavior of these intermediates is crucial for designing new synthetic methodologies.
Recent studies have revealed the divergent reactivity of sulfinates, which can engage in either one- or two-electron transfer pathways depending on the reaction conditions. nih.gov Under visible-light irradiation and in the absence of a photocatalyst, sulfinates can form a photoactive electron-donor-acceptor (EDA) complex. nih.gov Excitation of this complex initiates a single-electron transfer (SET), generating a sulfonyl radical. nih.gov
This sulfonyl radical is a key intermediate in productive radical chain pathways. nih.gov For example, it can add to alkenes to form an alkyl radical, which can then propagate the chain. nih.gov The quantum yield of such reactions can be significantly greater than unity, indicating an efficient chain process. nih.gov The generation and reactivity of the butanesulfonyl radical from this compound open up possibilities for novel carbon-sulfur and carbon-carbon bond-forming reactions.
Researchers are actively exploring new catalytic systems that can harness the unique reactivity of the butane-1-sulfinate intermediate. This includes the development of new photocatalysts and redox mediators that can efficiently generate the key sulfonyl radical under mild conditions.
Green Chemistry Innovations in Butane-1-sulfinate Synthesis and Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes for and applications of chemical compounds, including this compound.
A significant green innovation is the development of environmentally friendly protocols for reactions using sodium sulfinates. This includes conducting reactions in aqueous media, which reduces the reliance on volatile organic solvents. rsc.org Furthermore, metal-free catalytic systems are being developed to avoid the use of potentially toxic and expensive heavy metals. rsc.org
In terms of synthesis, innovative methods are being explored to produce sulfinates from abundant and non-toxic starting materials. One such approach involves the use of hydrogen atom transfer (HAT) photocatalysis to activate simple alkanes like butane. researchgate.net The resulting alkyl radicals can then react with sulfur dioxide (SO₂), a readily available industrial byproduct, to form the corresponding sulfinates. researchgate.net This method provides a more sustainable alternative to traditional synthetic routes that may involve hazardous reagents.
Table 2: Green Chemistry Approaches in Butane-1-sulfinate Chemistry
| Green Chemistry Principle | Innovation | Benefit |
|---|---|---|
| Safer Solvents | Use of aqueous media for reactions rsc.org | Reduced environmental impact and improved safety |
| Catalysis | Development of metal-free reaction protocols rsc.org | Avoidance of toxic heavy metals |
| Use of Renewable Feedstocks | Synthesis from simple alkanes via photocatalysis researchgate.net | Utilization of abundant and low-cost starting materials |
| Atom Economy | Direct functionalization reactions | Minimized waste generation |
The applications of this compound are also being viewed through a green chemistry lens. Its use as a building block for diverse sulfur-containing organic compounds, such as sulfones and sulfonamides, provides a versatile platform for synthesizing valuable molecules from a common, stable, and easy-to-handle precursor. rsc.orgresearchgate.net
Theoretical Advancements in Predicting and Understanding Butane-1-sulfinate Reactivity and Selectivity
Computational chemistry and theoretical studies are becoming indispensable tools for elucidating the complex reaction mechanisms involving butane-1-sulfinate and for predicting its reactivity and selectivity.
Density Functional Theory (DFT) calculations have been successfully employed to investigate reaction pathways and understand observed regioselectivity in reactions involving sulfinates. nih.gov These calculations can map out the energy profiles of different reaction pathways, helping to identify the most plausible mechanism. For example, DFT has been used to model the formation of photoactive EDA complexes and the subsequent single-electron transfer events that lead to the generation of sulfonyl radicals. nih.gov
Theoretical models can also shed light on the factors that govern the competition between different reaction pathways, such as one-electron versus two-electron processes. nih.gov By understanding the electronic and steric factors that influence the stability of intermediates and transition states, chemists can better predict how changes in substrate structure or reaction conditions will affect the outcome of a reaction.
Furthermore, computational studies can aid in the rational design of new catalysts and reagents that can control the reactivity of butane-1-sulfinate with high levels of selectivity. This predictive power accelerates the discovery of new synthetic methods and reduces the need for extensive empirical screening of reaction conditions. The continued development of more accurate and efficient computational methods will undoubtedly play a crucial role in advancing the chemistry of this compound.
Q & A
Q. What are the standard synthetic methodologies for preparing sodium butane-1-sulfinate, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, sulfinic acid derivatives can be generated by reacting thiols with oxidizing agents like hydrogen peroxide under controlled pH, followed by neutralization with sodium hydroxide. Recrystallization from solvents like diethyl ether or ethanol is critical for purity optimization, as demonstrated in synthetic protocols yielding >99% purity (¹H NMR and HRMS validation) . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, particularly for confirming sulfinate group placement and alkyl chain conformation. For instance, distinct proton signals at δ 1.72–2.99 ppm (¹H NMR) and carbon shifts at δ 20.6–60.2 ppm (¹³C NMR) are diagnostic for this compound derivatives . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight and isotopic patterns.
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies should involve kinetic assays under varying pH (e.g., 2–12) at controlled temperatures. This compound is prone to hydrolysis in acidic conditions (pH < 5), forming sulfonic acid derivatives. Buffered solutions (pH 7–9) are recommended for long-term storage, with degradation monitored via UV-Vis spectroscopy or ion chromatography .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
this compound acts as a sulfonyl radical precursor under oxidative conditions (e.g., with persulfates or photocatalysts). Mechanistic studies require electron paramagnetic resonance (EPR) to detect radical intermediates and DFT calculations to model transition states. Contradictions in reaction yields may arise from competing pathways (e.g., dimerization vs. cross-coupling), necessitating kinetic isotope effect (KIE) studies .
Q. How can discrepancies in reported solubility data for this compound be resolved?
Contradictory solubility values often stem from inconsistent experimental conditions (e.g., solvent polarity, temperature). A systematic approach involves:
Q. What strategies optimize this compound’s role in asymmetric synthesis?
Chiral auxiliaries or catalysts (e.g., organocatalysts, metal-ligand complexes) can enhance enantioselectivity. For example, coupling this compound with chiral β-ketoesters under palladium catalysis may yield sulfonated products with >90% ee. Reaction monitoring via chiral HPLC and stereochemical modeling (e.g., Gaussian) are critical for mechanistic validation .
Methodological Considerations
Q. How should researchers design experiments to assess this compound’s compatibility with biorelevant nucleophiles?
- Competitive nucleophile screening : Test reactions with amines, thiols, and alcohols under physiological conditions (37°C, pH 7.4).
- LC-MS analysis : Track sulfinate consumption and byproduct formation.
- Control experiments : Include blank reactions to rule out autoxidation or solvent effects .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to determine IC₅₀ values.
- Error analysis : Calculate confidence intervals using bootstrapping or Monte Carlo simulations.
- Reproducibility checks : Perform triplicate experiments with independent batches to assess variability .
Data Presentation and Validation
Q. How should crystallographic data for this compound derivatives be reported to ensure reproducibility?
Q. What validation criteria are essential for computational studies modeling this compound’s reactivity?
- Basis set convergence : Test multiple basis sets (e.g., 6-31G* vs. cc-pVTZ) to ensure energy minima.
- Experimental correlation : Compare calculated NMR chemical shifts or reaction barriers with empirical data.
- Software transparency : Specify software versions (e.g., Gaussian 16) and computational settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
